molecular formula C12H11FO B12904571 7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan CAS No. 823787-32-2

7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Cat. No.: B12904571
CAS No.: 823787-32-2
M. Wt: 190.21 g/mol
InChI Key: FZPGOXMOCXXPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan is a fluorinated derivative of the 1,2,3,4-tetrahydrodibenzo[b,d]furan scaffold. This compound is characterized by a benzofuran core that is partially saturated, fused with an additional benzene ring, and functionalized with a fluorine atom at the 7-position. The molecular formula is C12H9FO2 and the molecular weight is 204.20 g/mol. The physical state of this compound is a yellow to pale yellow or colorless oil . Benzofuran and related dibenzofuran scaffolds are recognized in scientific literature as privileged structures in medicinal chemistry due to their wide range of potential biological activities. These core structures are found in compounds investigated for their anticancer, antimicrobial, and anti-inflammatory properties, among others . The introduction of a fluorine atom, as seen in this product, is a common strategy in drug discovery to modulate key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets . Specifically, related fluorinated benzofuran derivatives have been studied for their potential anti-inflammatory activities, for instance, by inhibiting the production of inflammatory mediators . As a building block, this compound offers researchers a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. For further details on the specific handling and storage of this product, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

823787-32-2

Molecular Formula

C12H11FO

Molecular Weight

190.21 g/mol

IUPAC Name

7-fluoro-1,2,3,4-tetrahydrodibenzofuran

InChI

InChI=1S/C12H11FO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7H,1-4H2

InChI Key

FZPGOXMOCXXPLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan typically involves the fluorination of dibenzofuran derivatives. One common method includes the reaction of benzofuran with fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite (CF3OF). These reactions often require specific conditions, such as elevated temperatures and the presence of catalysts like palladium (Pd) or bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: NaOCH3, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine-substituted position .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of dibenzo compounds, including 7-fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan, exhibit significant anticancer properties. A study demonstrated that modifications to the dibenzo structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures were tested against U87 (human glioblastoma) and HeLa (cervical adenocarcinoma) cells, showing promising results in inhibiting cell proliferation .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that derivatives of this compound can inhibit the release of pro-inflammatory cytokines from immune cells. This suggests potential applications in treating inflammatory diseases or conditions .

Material Science Applications

Polymer Development
this compound has been explored as a building block for synthesizing new polymeric materials. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices can improve their performance in various applications such as coatings and composites .

Nanocomposite Materials
The compound is being studied for its role in developing nanocomposite materials that can be used in electronics and photonics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Environmental Applications

Pollutant Degradation
Recent studies have highlighted the potential of this compound in environmental remediation. The compound can be utilized in photocatalytic processes to degrade organic pollutants in wastewater. Research indicates that under UV light irradiation, this compound can effectively break down harmful substances into less toxic forms .

Data Tables

Application Area Specific Use Research Findings
Medicinal ChemistryAnticancer activityEffective against U87 and HeLa cell lines .
Anti-inflammatory effectsInhibits pro-inflammatory cytokine release .
Material SciencePolymer developmentEnhances thermal stability and mechanical properties .
Nanocomposite materialsSuitable for OLEDs and solar cells .
Environmental ApplicationsPollutant degradationEffective in photocatalytic degradation of pollutants .

Case Studies

Case Study 1: Anticancer Research
In a recent study published in Organic Letters, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that specific modifications to the structure significantly increased cytotoxicity compared to the parent compound .

Case Study 2: Photocatalytic Degradation
A study focused on the environmental application of this compound demonstrated its effectiveness as a photocatalyst for degrading methylene blue dye in aqueous solutions. The degradation efficiency was assessed under various light conditions, showing over 90% degradation within two hours of UV exposure .

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased efficacy in medicinal applications. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 7-fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan and analogous compounds:

Table 1: Comparative Analysis of Tetrahydrodibenzo[b,d]furan Derivatives and Related Heterocycles

Compound Name Core Structure Substituent(s) Key Properties/Synthesis Reference IDs
This compound Dibenzo[b,d]furan 7-Fluoro Hypothesized enhanced lipophilicity and metabolic stability due to fluorine; potential bioactivity inferred from furan derivatives (e.g., antimicrobial, antitumor) . [2, 12]
7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan Dibenzo[b,d]furan 7-Methyl Synthesized via TiCl₄-mediated coupling (82% yield); characterized by ¹H/¹³C NMR (δ 2.46 ppm for methyl group). Lower electron-withdrawing effect vs. fluorine . [1, 11]
6-Fluoro-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline 6-Fluoro Structural isomer with nitrogen heteroatom; synthesized via cyclization/deoxyfluorination (similar regio-control as dibenzofurans). Higher basicity due to NH . [2, 12]
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole Cyclopenta[b]indole 7-Fluoro Fused cyclopentane-indole system; fluorination enhances aromatic π-stacking. Bioactivity explored in indole-based drug candidates (e.g., kinase inhibitors) . [16]
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan Dibenzo[b,d]furan 8-Nitro Electron-withdrawing nitro group alters reactivity; synthesized in 95% purity (MFCD00448097). Potential for redox-active applications . [15]

Key Findings :

Nitro groups (e.g., 8-nitro derivative) introduce stronger electron-withdrawing effects, enabling applications in materials science or explosives .

Heteroatom Influence: Replacing oxygen with nitrogen (as in tetrahydroquinolines) introduces basicity and hydrogen-bonding capacity, expanding pharmacological utility (e.g., CNS drugs) . Cyclopenta[b]indole derivatives combine indole’s bioactivity with fluorine’s stability, showing promise in anticancer research .

Synthetic Accessibility :

  • Methyl and nitro derivatives are synthesized regioselectively using TiCl₄ or nitro precursors, while fluorinated analogs likely require specialized fluorinating agents (e.g., Deoxo-Fluor®) .

Biological Relevance: Furan derivatives exhibit broad bioactivity (antimicrobial, antitumor), with fluorination often improving pharmacokinetics .

Biological Activity

7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS No. 823787-32-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H11F
  • Molecular Weight: 188.22 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, a study screened a fragment library for whole-cell activity against Mycobacterium tuberculosis and identified several compounds with promising results . The compound's structure allows it to interact with bacterial enzymes or receptors, potentially inhibiting their function.

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. In one study, it was found to induce cytotoxic effects on HeLa (cervical cancer) and U87 (glioblastoma) cell lines. The IC50 values for these cell lines were reported to be significantly lower compared to non-cancerous cell lines . This selectivity suggests its potential as a chemotherapeutic agent.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for cancer cell proliferation or microbial survival.
  • DNA Interaction: Similar compounds have been shown to form adducts with DNA or interfere with DNA replication processes.

Case Studies

  • Cytotoxicity Evaluation:
    A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 300 µM:
    • HeLa cells exhibited an IC50 of approximately 150 µM.
    • U87 cells showed a slightly lower IC50 of about 120 µM.
      These findings suggest that the compound is more effective against malignant cells than normal cells .
  • Antimicrobial Screening:
    In another study focusing on antimicrobial activity against Mycobacterium tuberculosis:
    • The compound demonstrated effective inhibition at concentrations as low as 5 µM.
    • Comparative studies with standard antibiotics indicated that while not as potent as first-line treatments like isoniazid, it still showed significant activity .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialMycobacterium tuberculosis5
AnticancerHeLa150
AnticancerU87120

Q & A

Q. What are the standard synthetic routes for 7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan?

The synthesis typically involves fluorination of precursor dibenzofuran derivatives. A common approach includes Friedel-Crafts acylation or cyclization reactions, followed by selective fluorination using agents like DAST (diethylaminosulfur trifluoride) or fluoroborates. For example, fluorination at the 7-position can be achieved via electrophilic aromatic substitution under controlled conditions. Catalytic methods, such as palladium-mediated cross-coupling, may also introduce fluorine while preserving the tetrahydrofuran ring structure .

Q. How is the purity and structural integrity of this compound verified?

Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC), while structural confirmation relies on nuclear magnetic resonance (NMR; 1^1H, 13^13C, 19^19F) and high-resolution mass spectrometry (HRMS). For enantiomeric purity, chiral GC or HPLC with appropriate columns is employed. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in fluorinated heterocycle studies .

Q. What safety precautions are recommended when handling this compound?

Standard laboratory safety protocols include using nitrile gloves, fume hoods, and eye protection. Storage should be in inert, airtight containers at low temperatures (-20°C) to prevent degradation. While specific toxicity data may be limited, fluorinated aromatic compounds often require handling as potential irritants or toxicants .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

Fluorine’s electronegativity induces electron-withdrawing effects, altering the π-electron density of the dibenzofuran system. This enhances stability against oxidation and modulates reactivity in cross-coupling reactions. Computational studies (e.g., DFT calculations) reveal fluorine’s role in directing electrophilic substitution and stabilizing transition states. Comparative studies with non-fluorinated analogs show reduced Lewis basicity and altered solubility profiles .

Q. What strategies resolve stereochemical challenges during synthesis?

Asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution can control stereochemistry. Enantiomeric excess (e.e.) is quantified via chiral GC or NMR with chiral shift reagents. For diastereomers, column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) achieves separation. X-ray crystallography is critical for absolute configuration determination .

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking and QSAR (quantitative structure-activity relationship) models assess interactions with biological targets (e.g., enzymes or receptors). Fluorine’s van der Waals radius and hydrophobicity are parameterized to predict binding affinity. Studies on fluorinated benzodiazepinones demonstrate enhanced blood-brain barrier penetration, suggesting potential CNS applications for structurally related compounds .

Q. What analytical techniques characterize byproducts in its synthesis?

LC-MS or GC-MS identifies minor byproducts, such as di-fluorinated isomers or ring-opened derivatives. 19^19F NMR is particularly sensitive to fluorinated impurities. For quantification, internal standards (e.g., deuterated analogs) improve accuracy in mass spectrometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Variability in yields often stems from differences in fluorination conditions (e.g., temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) methodologies identifies critical parameters. For example, excess fluorinating agents may degrade the tetrahydrofuran ring, necessitating stoichiometric control .

Q. Why do biological activity reports vary across studies?

Divergent results may arise from impurities (e.g., residual catalysts) or stereochemical heterogeneity. Reproducibility requires rigorous characterization (e.g., ≥95% purity by HPLC) and standardized bioassays. Comparative studies using enantiomerically pure samples clarify structure-activity relationships .

Methodological Tables

Table 1. Key Analytical Techniques for Characterization

TechniqueApplicationExample ParametersReference
19^19F NMRFluorine position/quantification376 MHz, CFCl3 reference
Chiral HPLCEnantiomeric purityChiralpak AD-H column, hexane/IPA
X-ray DiffractionStereochemical confirmationCu Kα radiation, 100 K

Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Over-fluorinationUse milder agents (e.g., Selectfluor)
Ring-opening side reactionsLower reaction temperature (≤0°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.